FE-PE2I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
FE-PE2I has several important applications in scientific research:
Mécanisme D'action
Safety and Hazards
FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of this compound is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .
Orientations Futures
FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FE-PE2I involves a nucleophilic reaction of fluorine-18 with a tosylated precursor. This is followed by purification and reformulation . The process is typically carried out using automated synthesis modules like the GE TRACERLab FX2 N, which ensures a high radiochemical yield and purity .
Industrial Production Methods
For industrial production, a fully automated and GMP-compliant procedure has been developed. This method involves the use of a radiosynthesis module, which allows for the production of this compound with a radiochemical yield of approximately 39% and a molar activity of 925.3 GBq/µmol . The synthesis time is around 70 minutes, and the product remains stable for up to 6 hours at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .
Common Reagents and Conditions
The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .
Comparaison Avec Des Composés Similaires
Similar Compounds
[123I]FP-CIT (DaTSCAN): Another radioligand used for imaging dopamine transporters, but it is used in single-photon emission computed tomography (SPECT) rather than PET.
[11C]PE2I: A carbon-11 labeled analog of FE-PE2I with similar applications but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. It offers higher resolution and lower noise in PET imaging compared to SPECT tracers like [123I]FP-CIT . Additionally, this compound has a faster washout from the brain and lower production of radiolabeled metabolites compared to [11C]PE2I .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of FE-PE2I involves the reaction of a precursor molecule with a reducing agent to form the final product.", "Starting Materials": [ "3-(2'-methoxyphenyl)-8-(3-methyl-2-butenyl)xanthine (MMP)", "Iron(III) chloride hexahydrate (FeCl3.6H2O)", "Sodium borohydride (NaBH4)", "Potassium hydroxide (KOH)", "Hydrochloric acid (HCl)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve MMP (1.0 g) in ethanol (10 mL) and add FeCl3.6H2O (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add NaBH4 (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add KOH (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the reaction mixture with HCl and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |
Numéro CAS |
949091-68-3 |
Formule moléculaire |
C20H25FINO2 |
Poids moléculaire |
457.32 |
Synonymes |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.